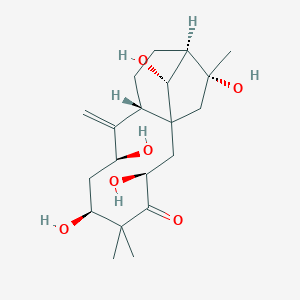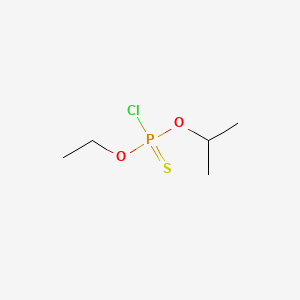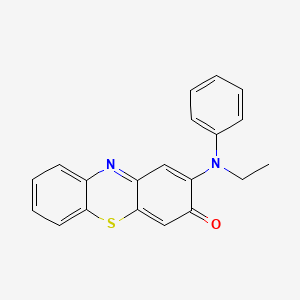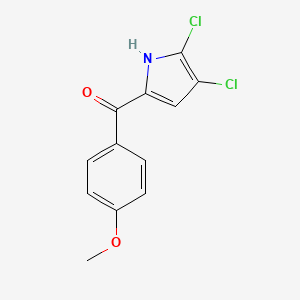![molecular formula C9H20N10O5 B14647790 1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea CAS No. 50837-30-4](/img/structure/B14647790.png)
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea is a complex organic compound with the molecular formula C₇H₁₆N₈O₃ It is known for its unique structure, which includes multiple carbamoylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea typically involves the reaction of formaldehyde with urea derivatives. The process can be summarized as follows:
Reaction of Formaldehyde with Urea: Formaldehyde reacts with urea to form intermediates such as dimethylolurea.
Formation of Carbamoylamino Groups: The intermediates undergo further reactions to introduce carbamoylamino groups, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions. The key steps include:
Mixing Reactants: Formaldehyde and urea derivatives are mixed in specific ratios.
Controlled Heating: The mixture is heated to facilitate the formation of intermediates and the final product.
Purification: The product is purified through filtration and recrystallization to obtain high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more carbamoylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include:
Oxidation Products: Various oxidized derivatives with altered functional groups.
Reduction Products: Simpler amine derivatives.
Substitution Products: Compounds with different functional groups replacing the carbamoylamino groups.
Scientific Research Applications
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea has a wide range of applications in scientific research:
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biochemical Pathways: Investigated for its role in various biochemical pathways.
Medicine
Drug Development: Explored as a potential lead compound for developing new drugs.
Therapeutic Applications: Studied for its therapeutic potential in treating certain diseases.
Industry
Polymer Production: Used in the production of specialized polymers.
Material Science: Investigated for its potential in developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity. This interaction can lead to changes in biochemical pathways and cellular processes, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethylenetriurea: Similar structure with multiple urea groups.
N,N’-Bis-ureidomethyl-urea: Contains bis-ureidomethyl groups.
2,4,6,8-Tetraazanonanediamide,5-oxo: Another compound with multiple carbamoylamino groups.
Uniqueness
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea stands out due to its unique combination of carbamoylamino groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
50837-30-4 |
|---|---|
Molecular Formula |
C9H20N10O5 |
Molecular Weight |
348.32 g/mol |
IUPAC Name |
1,3-bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea |
InChI |
InChI=1S/C9H20N10O5/c10-5(20)12-1-14-7(22)16-3-18-9(24)19-4-17-8(23)15-2-13-6(11)21/h1-4H2,(H3,10,12,20)(H3,11,13,21)(H2,14,16,22)(H2,15,17,23)(H2,18,19,24) |
InChI Key |
YKLXJVRAOOKPPV-UHFFFAOYSA-N |
Canonical SMILES |
C(NC(=O)N)NC(=O)NCNC(=O)NCNC(=O)NCNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)





![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)





